molecular formula C10H8FNO2 B014960 (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid CAS No. 887355-36-4

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid

Cat. No. B014960
M. Wt: 193.17 g/mol
InChI Key: POQFWZRTZMQLGP-SJAMCSFMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction, followed by the introduction of the penta-2,4-dienoic acid moiety . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of alternating single and double bonds (conjugation) in the penta-2,4-dienoic acid moiety, which can have implications for the compound’s chemical reactivity and physical properties .


Chemical Reactions Analysis

The compound’s conjugated system of double bonds could potentially undergo various types of reactions, including addition reactions, oxidation reactions, and possibly even pericyclic reactions such as electrocyclic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic pyridine ring could impact its solubility, while the conjugated system of double bonds could affect its UV/Vis absorption spectrum .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9(10(13)14)5-1-3-8-4-2-6-12-7-8/h1-7H,(H,13,14)/b3-1+,9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFWZRTZMQLGP-SJAMCSFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421731
Record name AC1O0EIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid

CAS RN

887355-36-4
Record name AC1O0EIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Reactant of Route 2
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Reactant of Route 3
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Reactant of Route 4
Reactant of Route 4
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Reactant of Route 5
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Reactant of Route 6
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid

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